5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787855
InChI: InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H
SMILES: C1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Molecular Formula: C8H10ClNO2S
Molecular Weight: 219.69 g/mol

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13787855

Molecular Formula: C8H10ClNO2S

Molecular Weight: 219.69 g/mol

* For research use only. Not for human or veterinary use.

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
IUPAC Name 5-(2-aminocyclopropyl)thiophene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H
Standard InChI Key PMSJXGPYKIGQAA-UHFFFAOYSA-N
SMILES C1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Canonical SMILES C1C(C1N)C2=CC=C(S2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carboxylic acid group and at the 5-position with a (1S,2S)-rel-2-aminocyclopropyl group. The hydrochloride salt form enhances solubility and stability for practical applications .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₂S
Molecular Weight219.69 g/mol
CAS Number2055841-95-5 (hydrochloride)
IUPAC Name5-(2-aminocyclopropyl)thiophene-2-carboxylic acid; hydrochloride
SMILESC1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Storage ConditionsRoom temperature, inert atmosphere

Stereochemical Considerations

The (1S,2S)-rel configuration of the cyclopropylamine group is critical for its bioactivity, as stereochemistry often influences binding affinity in protein-ligand interactions . The "rel" designation indicates the relative configuration, which is common in racemic or diastereomeric mixtures used in early-stage research.

Synthesis and Modifications

Key Challenges

  • Stereocontrol: Achieving the desired (1S,2S) configuration requires chiral catalysts or resolution techniques.

  • Purification: Removal of stereoisomeric byproducts demands advanced chromatographic methods .

Applications in Biomedical Research

Protein Degrader Building Blocks

This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs) and other protein degraders. Its bifunctional structure enables:

  • Ligand Moiety: The aminocyclopropyl group may bind to E3 ubiquitin ligases, while the thiophene-carboxylic acid segment targets disease-related proteins .

  • Linker Optimization: The cyclopropane ring’s rigidity enhances proteolytic stability and spatial alignment between target and ligase .

Table 2: Comparison with Related Thiophene Derivatives

CompoundTarget ProteinApplicationReference
5-Chlorothiophene-2-carboxylic acidTGFβ2/VEGFR2Anti-cancer (colon)
3-Amino-thiophene-2-carbohydrazideTGFβ2/VEGFR2Anti-colon cancer
This compoundUndisclosed E3 ligasesProtein degradation

Future Directions

  • Target Identification: Elucidating specific E3 ligases or proteins it engages.

  • Optimization: Improving metabolic stability via fluorine substitution or PEGylation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator